

Molecular formula and weight of C.I. Acid Yellow 172

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Compound of Interest

Compound Name: C.I. Acid yellow 172

Cat. No.: B098299

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An In-depth Technical Guide to C.I. Acid Yellow 172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological interactions, and relevant experimental protocols for **C.I. Acid Yellow 172**. The information is intended to support research and development activities where this compound may be encountered.

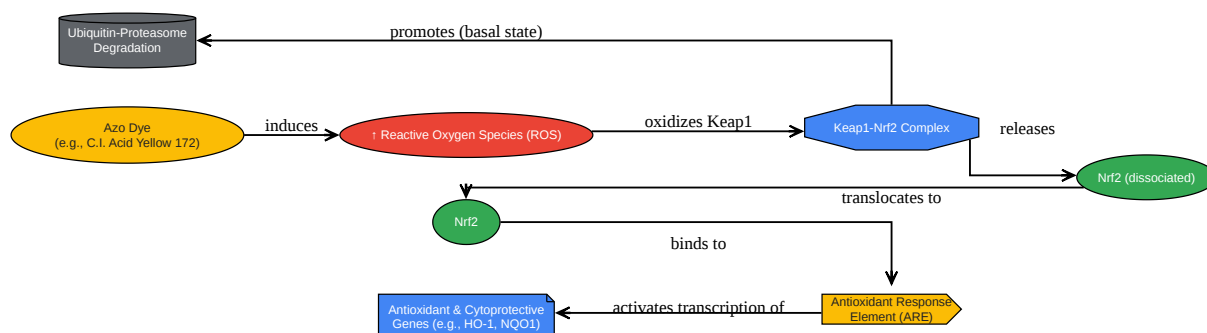
Chemical and Physical Data

C.I. Acid Yellow 172, identified by the Colour Index number 18969, is a single azo dye. Azo dyes are characterized by the presence of one or more azo groups ($-N=N-$) and are widely used in various industrial applications.^{[1][2]} The key quantitative data for **C.I. Acid Yellow 172** are summarized in the table below.

Property	Value	Reference
C.I. Name	Acid Yellow 172	[2]
C.I. Number	18969	[2]
CAS Registry Number	15792-51-5	[2][3]
Molecular Formula	C ₂₂ H ₁₆ Cl ₂ N ₅ NaO ₆ S ₂	[2]
Molecular Weight	604.42 g/mol	[2]
Molecular Structure	Single azo class	[2]

Potential Biological Signaling Pathways

While specific studies on the signaling pathways directly affected by **C.I. Acid Yellow 172** are not readily available, research on the broader class of azo dyes indicates a potential for inducing oxidative stress.[1][4][5] A key pathway implicated in the cellular response to oxidative stress is the Keap1-Nrf2-ARE signaling pathway.[1][4] Exposure to certain azo dyes has been shown to disrupt redox homeostasis, leading to an increase in reactive oxygen species (ROS). [5] This can trigger the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This, in turn, leads to the transcription of various antioxidant and cytoprotective genes. [1][4]



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A potential signaling pathway affected by azo dyes.

Experimental Protocols

The following are generalized experimental protocols relevant to the study of **C.I. Acid Yellow 172**, adapted from methodologies for similar acid and azo dyes.

This protocol describes a batch method for evaluating the adsorption of **C.I. Acid Yellow 172** from an aqueous solution onto an adsorbent material, such as activated carbon.[6][7]

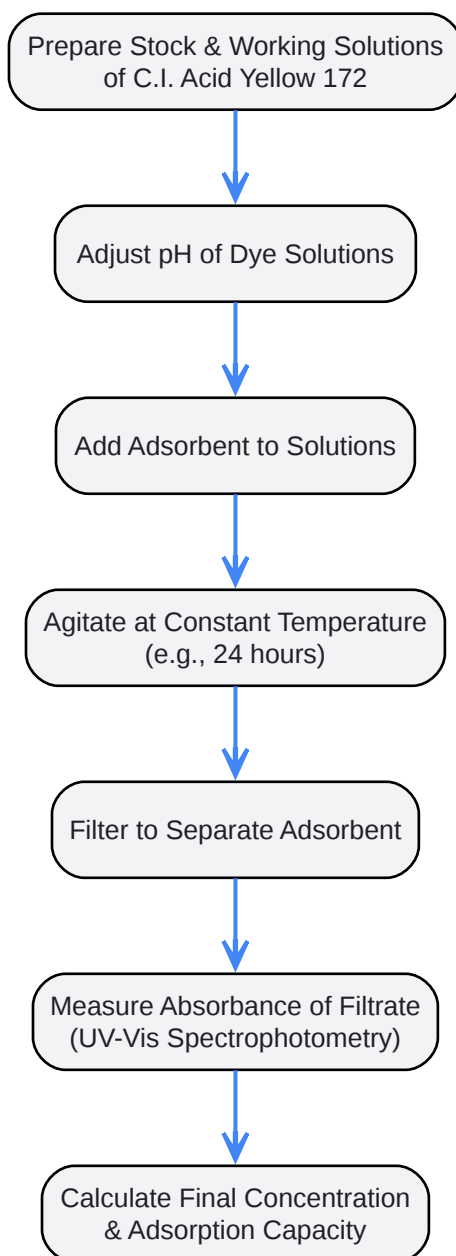
Materials:

- **C.I. Acid Yellow 172** (CAS: 15792-51-5)
- Adsorbent material (e.g., activated carbon)
- Distilled or deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Erlenmeyer flasks (250 mL)

- Orbital shaker with temperature control
- UV-Vis Spectrophotometer
- pH meter
- Filter paper

Procedure:

- Preparation of Dye Stock Solution: Prepare a stock solution of **C.I. Acid Yellow 172** (e.g., 1000 mg/L) by dissolving a known mass of the dye in a specific volume of distilled water.
- Preparation of Working Solutions: Prepare a series of working solutions of varying concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
- Adsorption Experiment:
 - For each concentration, place a fixed volume of the dye solution (e.g., 50 mL) into an Erlenmeyer flask.
 - Adjust the pH of the solutions to the desired value using HCl or NaOH.
 - Add a pre-weighed amount of the adsorbent (e.g., 1 g) to each flask.
 - Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).[6]
- Analysis:
 - After shaking, filter the solutions to separate the adsorbent.
 - Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for **C.I. Acid Yellow 172**.
 - Calculate the final concentration of the dye using a pre-established calibration curve.
 - The amount of dye adsorbed per unit mass of adsorbent (q_e) can be calculated.



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Workflow for the adsorption of **C.I. Acid Yellow 172**.

This protocol outlines a method for studying the degradation of **C.I. Acid Yellow 172** using a photocatalyst, such as titanium dioxide (TiO₂), under UV irradiation.[8][9]

Materials:

- **C.I. Acid Yellow 172** (CAS: 15792-51-5)

- Photocatalyst (e.g., TiO₂ powder)
- Photoreactor with a UV light source
- Magnetic stirrer
- Distilled or deionized water
- Syringes and filters for sampling

Procedure:

- Preparation of Dye Solution: Prepare a solution of **C.I. Acid Yellow 172** of a known initial concentration (e.g., 30 mg/L).[9]
- Photocatalytic Reaction:
 - Place a specific volume of the dye solution (e.g., 500 mL) into the photoreactor.[8]
 - Add a measured amount of the photocatalyst (e.g., 1 g/L).[8]
 - Stir the suspension in the dark for a period (e.g., 45-60 minutes) to establish adsorption-desorption equilibrium.[8][9]
 - Turn on the UV light source to initiate the photocatalytic reaction.
- Sampling and Analysis:
 - At regular time intervals, withdraw aliquots of the suspension.
 - Immediately filter the samples to remove the photocatalyst particles.
 - Measure the absorbance of the clear solution at the maximum absorbance wavelength of the dye.
 - The degradation efficiency can be calculated as a function of irradiation time.

The Ames test is a widely used method to assess the mutagenic potential of a substance.[10]
[11] This protocol provides a general workflow for evaluating the mutagenicity of **C.I. Acid**

Yellow 172.

Materials:

- **C.I. Acid Yellow 172** (CAS: 15792-51-5)
- Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100)
- S9 mix (for metabolic activation, derived from rat liver)
- Minimal glucose agar plates
- Top agar
- Positive and negative controls

Procedure:

- Preparation: Prepare different concentrations of **C.I. Acid Yellow 172**.
- Exposure:
 - In separate tubes, mix the *Salmonella* tester strain, the test substance (**C.I. Acid Yellow 172**) at a specific concentration, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).
- Plating:
 - Add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Evaluation:
 - Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

- A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[11]

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